molecular formula C11H15NSi B8732950 trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

Cat. No.: B8732950
M. Wt: 189.33 g/mol
InChI Key: PBDNIOPZROFNME-UHFFFAOYSA-N
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Description

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. The presence of the trimethylsilanylethynyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Sonogashira coupling reaction. The reaction mixture includes a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.

    Procedure: The 5-methyl-2-bromopyridine is reacted with trimethylsilylacetylene in the presence of the catalysts and base, typically in an inert atmosphere like nitrogen or argon. The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. Continuous flow reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like halides or organometallic compounds under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane involves its interaction with various molecular targets. The trimethylsilyl group can be cleaved under specific conditions, allowing the compound to participate in further chemical reactions. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Trimethylsilanylethynylpyridine: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.

    5-Methyl-2-ethynylpyridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.

    2-Bromo-5-methylpyridine: A precursor in the synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

InChI

InChI=1S/C11H15NSi/c1-10-5-6-11(12-9-10)7-8-13(2,3)4/h5-6,9H,1-4H3

InChI Key

PBDNIOPZROFNME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-methylpyridine (17.4 mmol) in 50 mL of degassed Et3N was added trimethylsilylacetylene (19.1 mmol), CuI, (1.74 mmol) and trans-dichlorobis(triphenylphosphine)palladium (1.74 mmol). The resulting solution was stirred at RT overnight under N2 atmosphere. The black solution was then hydrolyzed with 30 mL of H2O and extracted with Et20 (3×30 mL). Purification of the residue by column chromatography (hexane/Et2O 9/1) provided the desired compound in 81% yield as brown oil. 1H NMR (CDCI3) δ ppm: 0.08 (s, 9H, CH3); 2.30 (s, 3H, CH3); 7.41 (d, 1H, J=7.5 Hz, CHAT), 7.59 (d, 1H, J=7.5 Hz, CHAr); 8.41 (s, 1H, CHAr). 13C NMR (CDCl3) δ ppm: 0.0 (3C, CH3); 18.9 (1C, CH3); 94.0 (1C, C═C); 104.7 (1C, C═C); 126.1 (1C, CHAr); 132 (1C, Cq); 135.2 (1C, CHAr); 141.6 (1C, Cq); 150.7 (1C, CHAr).
Quantity
17.4 mmol
Type
reactant
Reaction Step One
Quantity
19.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.74 mmol
Type
catalyst
Reaction Step One
Quantity
1.74 mmol
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

The mixture of 2-bromo-5-methylpyridine (5.0 g, 29.1 mmol), ethynyltrimethylsilane (3.42 g, 34.88 mmol), Copper iodide (0.61 g, 332 mg) and Pd(PPh3)2Cl2 (0.61 g, 0.871 mmol) was dissolved in triethylamine (6.4 mL, 261 mmol). The solution was purged with N2 3 times. The solution was stirred for overnight under 25° C. The solvent was removed under reduced pressure. The residue was separated by silca gel chromatography with the eluent of PE/EA=20/1. The product was obtained as a yellow solid (4.15 g, 76%). 1H NMR (400 MHz, CDCl3) δ 8.41 (s, 1H), 7.46 (dd, J=7.9, 1.5 Hz, 1H), 7.36 (d, J=7.9 Hz, 1H), 2.35 (s, 3H), 0.28 (s, 9H); LRMS (ES) calculated M+H for C11H16NSi: 190.3. Found: 190.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Yield
76%

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